(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZJVBGCBLVOP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the construction of the pyrazole ring followed by the formation of the oxane ring. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable oxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (NH₂R) or thiols (SHR) under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Ethyl vs. Methyl Substituents: The ethyl group in the target compound increases lipophilicity compared to its methyl analog (210.23 g/mol vs.
- Carboxylic Acid vs. Aldehyde : Replacement of the carboxylic acid with an aldehyde () eliminates hydrogen-bonding capacity, altering reactivity and biological target interactions .
- Heterocyclic Diversity : Compounds like 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid () demonstrate how alternative heterocycles (e.g., furan) modulate electronic properties and solubility .
Stereochemical Considerations
The (2R,3R) configuration in the target compound and its racemic analogs (e.g., ) dictates spatial orientation of functional groups. For example, the trans configuration in ’s methyl analog may affect intermolecular interactions in crystal packing or protein binding.
Biologische Aktivität
Overview
(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral compound characterized by its unique structural features, which include a pyrazole ring and an oxane (tetrahydropyran) moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
- IUPAC Name : (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid
- Molecular Formula : C11H16N2O3
- Molecular Weight : 224.26 g/mol
- CAS Number : 1807941-19-0
The biological activity of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is believed to stem from its interaction with various molecular targets. The pyrazole ring can engage with enzymes or receptors, potentially modulating their activity. The oxane ring may enhance binding affinity and specificity, making the compound a candidate for further pharmacological exploration.
Antimicrobial Properties
Recent studies have indicated that (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| HeLa | 25 | G0/G1 phase arrest |
| MCF7 | 30 | Induction of apoptosis |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also showed potential in biofilm disruption.
Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of this compound in breast cancer models. The findings revealed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.
Comparison with Similar Compounds
To contextualize the biological activity of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, comparisons were made with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid | Moderate | Low |
| (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid | High | Moderate |
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid?
- Methodology : A common approach involves multi-step reactions starting from a methyl ester precursor. For example, hydrolysis of methyl (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylate under acidic conditions (e.g., 36.5% HCl in water at 93–96°C for 17 hours) yields the carboxylic acid. Subsequent purification steps include pH adjustment, solvent extraction (e.g., 10% isopropanol/dichloromethane), and recrystallization from ethanol/ethyl acetate .
- Key Considerations : Ensure inert atmospheric conditions during palladium-catalyzed coupling steps to avoid side reactions .
Q. How is the purity of the compound validated after synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for oxane ring protons) and chiral center assignments.
- Elemental Analysis : Match calculated and observed C/H/N ratios to validate molecular composition .
Q. What solvents and reaction conditions optimize ester-to-acid conversion?
- Optimal Conditions : Hydrolysis in aqueous HCl (36.5%) at 93–96°C for 17 hours achieves >90% conversion. Polar aprotic solvents like DMF or THF are avoided due to competing side reactions (e.g., ester decomposition) .
Advanced Research Questions
Q. How can stereochemical integrity at the (2R,3R) centers be maintained during synthesis?
- Methodology :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2R,3R)-oxane precursors) to prevent racemization.
- Asymmetric Catalysis : Employ chiral ligands (e.g., tert-butyl XPhos) in palladium-catalyzed coupling steps to preserve configuration .
- X-ray Crystallography : Confirm absolute configuration using SHELXL for single-crystal refinement .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected -NMR peaks)?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating through-space and through-bond interactions.
- Dynamic NMR : Investigate conformational flexibility of the oxane ring at variable temperatures.
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction, leveraging SHELX programs for structure refinement .
Q. How does the pyrazole substituent influence the compound’s physicochemical properties?
- Methodology :
- Comparative Studies : Synthesize analogs with modified pyrazole groups (e.g., 1-methyl vs. 1-ethyl) and measure logP (octanol/water partition coefficient) and pKa via potentiometric titration.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate substituent electronic effects with acidity and solubility .
Q. What strategies mitigate low yields in multi-step syntheses (e.g., <50% overall yield)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
